molecular formula C9H10ClN3 B13307743 2-(4-Chloro-1H-indazol-1-yl)ethan-1-amine

2-(4-Chloro-1H-indazol-1-yl)ethan-1-amine

Katalognummer: B13307743
Molekulargewicht: 195.65 g/mol
InChI-Schlüssel: QNCZRXNFZHUSSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chloro-1H-indazol-1-yl)ethan-1-amine is a heterocyclic compound that contains an indazole ring substituted with a chloro group at the 4-position and an ethanamine side chain at the 1-position. Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-1H-indazol-1-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-1H-indazole with ethylene diamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The choice of solvents, reagents, and catalysts is also optimized to reduce costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chloro-1H-indazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-(4-Chloro-1H-indazol-1-yl)ethan-1-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-Chloro-1H-indazol-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes, receptors, and DNA. The indazole ring can intercalate with DNA, while the ethanamine side chain can form hydrogen bonds with amino acid residues in enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloro-1H-indazole: Lacks the ethanamine side chain but shares the indazole core structure.

    2-(4-Methyl-1H-indazol-1-yl)ethan-1-amine: Similar structure but with a methyl group instead of a chloro group.

    1H-indazole-3-carboxamide: Contains a carboxamide group at the 3-position instead of an ethanamine side chain.

Uniqueness

2-(4-Chloro-1H-indazol-1-yl)ethan-1-amine is unique due to the presence of both the chloro group and the ethanamine side chain, which confer specific chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in medicinal chemistry and other fields .

Eigenschaften

Molekularformel

C9H10ClN3

Molekulargewicht

195.65 g/mol

IUPAC-Name

2-(4-chloroindazol-1-yl)ethanamine

InChI

InChI=1S/C9H10ClN3/c10-8-2-1-3-9-7(8)6-12-13(9)5-4-11/h1-3,6H,4-5,11H2

InChI-Schlüssel

QNCZRXNFZHUSSA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=NN2CCN)C(=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.